![molecular formula C17H14N6O B2922563 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034425-99-3](/img/structure/B2922563.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
The compound “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,3-triazole ring, and an indole ring . These structures are common in many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyridine-based molecules are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the compound’s solubility, melting point, boiling point, and other properties would be determined by the specific arrangement and bonding of its functional groups .Scientific Research Applications
Cancer Therapeutics
This compound, due to its structural complexity, can interact with various biological targets. It has potential applications in cancer therapy as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of cancers as they can block specific enzymes that promote cell growth and survival .
Neurodegenerative Disease Treatment
The indole moiety of the compound is structurally similar to tryptophan, which plays a role in neurological functions. Research suggests that derivatives of indole may have therapeutic effects on neurodegenerative diseases like Parkinson’s and Alzheimer’s by modulating neurotransmitter systems .
Anti-Inflammatory Agents
Compounds with a pyridine ring, such as this one, have been shown to possess anti-inflammatory properties. They can be designed to inhibit specific pathways involved in inflammatory responses, making them potential candidates for treating chronic inflammatory diseases .
Antimicrobial Activity
The triazole ring present in the compound is known for its antimicrobial activity. It can be part of novel treatments against resistant bacterial strains, as it can disrupt the synthesis of bacterial cell membranes or interfere with their DNA replication processes .
Cardiovascular Disease Management
Research indicates that pyridine derivatives can have cardiovascular benefits, such as reducing blood pressure or preventing blood clots. This compound could be part of new drugs aimed at managing heart diseases and improving cardiovascular health .
Metabolic Disorder Interventions
The structural features of this compound suggest it could interact with enzymes involved in metabolism. It may be used to develop treatments for metabolic disorders like diabetes, by influencing glucose uptake and insulin sensitivity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-3-ylmethyl)aniline, have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For instance, pyridine derivatives have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(16-8-12-4-1-2-6-15(12)20-16)19-9-13-11-23(22-21-13)14-5-3-7-18-10-14/h1-8,10-11,20H,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCDXCVYAZUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide |
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